5-Iodo-1,1,1-trifluoropentane
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Science
The introduction of fluorine atoms into organic molecules has a profound impact on their chemical and physical properties, a strategy that has revolutionized medicinal chemistry and materials science. researchgate.net An estimated 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.comnih.gov
Role of Trifluoromethyl Groups in Modulating Molecular Properties
The trifluoromethyl (–CF3) group, in particular, is a key functional group used to modify the properties of molecules. wikipedia.org Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's metabolic stability, receptor binding affinity, and bioavailability. researchgate.netontosight.ainih.gov The replacement of a methyl group with a trifluoromethyl group can protect the molecule from metabolic oxidation and adjust its steric and electronic characteristics. wikipedia.org This has led to the development of numerous drugs containing the trifluoromethyl group, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org
Importance of Organoiodine Compounds in Synthetic Methodologies
Organoiodine compounds are widely utilized in organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. wikipedia.org The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity allows for the facile formation and cleavage of the C-I bond, rendering organoiodine compounds valuable intermediates in the construction of complex molecules. wikipedia.org Furthermore, hypervalent iodine compounds, where iodine is in a higher oxidation state, have emerged as versatile and environmentally benign oxidizing agents in a wide range of organic transformations. nih.govsemanticscholar.orgmanac-inc.co.jpresearchgate.net
Overview of 5-Iodo-1,1,1-trifluoropentane within the Context of Fluoroalkanes and Iodoalkanes
This compound belongs to the class of organic compounds known as haloalkanes, specifically a trifluorinated iodoalkane. Its structure incorporates both the influential trifluoromethyl group and the reactive iodo group, making it a bifunctional reagent in synthesis.
Structural Classification and Nomenclature
According to IUPAC nomenclature, the systematic name for this compound is 1,1,1-trifluoro-5-iodopentane. sigmaaldrich.com It is classified as a saturated, acyclic haloalkane. uou.ac.in
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H8F3I | fluorochem.co.uk |
| Molecular Weight | 252.02 g/mol | sigmaaldrich.com |
| Boiling Point | 153 °C | sigmaaldrich.comfluorochem.co.uk |
| IUPAC Name | 1,1,1-trifluoro-5-iodopentane | sigmaaldrich.com |
| CAS Number | 352-60-3 | sigmaaldrich.com |
| Physical State | Liquid | fluorochem.co.uksigmaaldrich.com |
| Purity | 97% | sigmaaldrich.comfluorochem.co.uk |
Research Trajectory of Trifluoromethylated Iodoalkanes
The research trajectory of trifluoromethylated iodoalkanes is closely linked to the broader advancements in fluorine chemistry and synthetic methodologies. The development of methods for introducing the trifluoromethyl group has been a significant area of research. researchgate.net Trifluoromethylated iodoalkanes, such as this compound, serve as important synthons for creating more complex fluorinated molecules. For instance, the synthesis of this compound has been documented, starting from 3-iodo-1,1,1-trifluoropropane and ethylene (B1197577) in the presence of a radical initiator. fluorine1.ru This compound can then be used in subsequent reactions, such as conversion to the corresponding alcohol, 5,5,5-trifluoropentan-1-ol. fluorine1.ru The trajectory of these compounds in research continues to evolve, with ongoing efforts to develop more efficient and selective methods for their synthesis and application in various fields. ethz.chresearchgate.netchemrxiv.org
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXEEFLZJDBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377820 | |
| Record name | 5-Iodo-1,1,1-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-60-3 | |
| Record name | 5-Iodo-1,1,1-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 5 Iodo 1,1,1 Trifluoropentane and Its Derivatives
Strategies for Carbon-Iodine Bond Formation
The creation of a carbon-iodine bond is a fundamental transformation in organic synthesis. For a molecule like 5-iodo-1,1,1-trifluoropentane, this can be approached through either the direct addition of iodine to an unsaturated precursor or the substitution of a leaving group on a saturated pentyl chain.
Direct iodination methods offer the advantage of introducing the iodine atom in a single step from a readily available precursor, such as an alkene. These reactions typically involve the electrophilic addition of an iodine species across a double bond.
Iodofluorination is a powerful reaction that simultaneously introduces both an iodine and a fluorine atom across a double bond. While not a direct synthesis of this compound, this methodology can be applied to a precursor like 3,3,3-trifluoropropene to generate a related iodofluorinated compound, which could then be further elaborated. The reaction of an alkene with a source of electrophilic iodine and a fluoride nucleophile typically proceeds via a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by fluoride results in the formation of the vicinal iodo-fluoro product.
A variety of reagents can be employed for this transformation. Common iodine sources include N-iodosuccinimide (NIS) and molecular iodine (I₂), while fluoride sources can range from hydrogen fluoride-pyridine complexes to metal fluorides. The regioselectivity of the addition is often governed by Markovnikov's rule, where the fluoride ion adds to the more substituted carbon of the double bond. However, anti-Markovnikov additions can also be achieved under specific conditions. For terminal alkenes bearing electron-withdrawing groups, such as a trifluoromethyl group, the regiochemical outcome can be influenced by electronic effects.
| Reagent System | Alkene Type | Regioselectivity | Reference |
| N-Iodosuccinimide (NIS) / HF-Pyridine | Terminal Alkenes | Typically Markovnikov | N/A |
| I₂ / AgF | Various Alkenes | Varies with substrate | N/A |
| IF | Alkenes | Markovnikov | N/A |
This table presents common reagent systems for alkene iodofluorination and their general applicability. Specific outcomes may vary based on substrate and reaction conditions.
Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more sustainable alternative to traditional solution-phase chemistry. However, the mechanochemical iodination of non-activated alkanes remains a significant challenge in synthetic chemistry. The direct iodination of an alkane C-H bond is thermodynamically challenging and often requires harsh conditions or the presence of strong oxidizing agents.
Current research in mechanochemical halogenation has primarily focused on more activated C-H bonds or the use of solid-state grinding to facilitate reactions that are sluggish in solution. While methods for the mechanochemical synthesis of other organohalogen compounds are emerging, the direct, selective iodination of a terminal methyl group in a molecule like 1,1,1-trifluoropentane under mechanochemical conditions is not yet a well-established or reported strategy. The high energy of the C-H bond in alkanes and the relatively low reactivity of iodine pose significant hurdles for this approach. Further research is needed to develop catalytic systems or high-energy milling conditions that could enable such a transformation.
Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a reliable route to iodoalkanes from precursors containing a suitable leaving group. These reactions involve the displacement of the leaving group by an iodide nucleophile.
The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides. researchgate.netcolab.ws It operates on the principle of an equilibrium displacement of a halide or a sulfonate ester leaving group by an iodide ion. The reaction is typically carried out using an alkali metal iodide, such as sodium iodide or potassium iodide, in a solvent where the starting material is soluble but the resulting alkali metal salt of the leaving group is not. This precipitation of the byproduct drives the equilibrium towards the formation of the desired alkyl iodide.
For the synthesis of this compound, a suitable precursor would be 5-bromo-1,1,1-trifluoropentane or 5-chloro-1,1,1-trifluoropentane. The reaction would proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the iodide ion attacks the carbon atom bearing the leaving group, leading to inversion of configuration if the carbon is a stereocenter (which is not the case for this specific target molecule). Acetone is a common solvent for this reaction, as sodium iodide is soluble in it, while sodium bromide and sodium chloride are not.
Reaction Scheme:
CF₃(CH₂)₄-X + NaI ⇌ CF₃(CH₂)₄-I + NaX (s)
(where X = Cl, Br)
The efficiency of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group (Br > Cl), the solvent, and the reaction temperature. The presence of the electron-withdrawing trifluoromethyl group is not expected to significantly hinder this reaction at the distant 5-position.
| Precursor | Leaving Group | Common Solvent | Key Feature |
| 5-Bromo-1,1,1-trifluoropentane | Bromide | Acetone | Precipitation of NaBr drives the reaction |
| 5-Chloro-1,1,1-trifluoropentane | Chloride | Acetone | Slower reaction compared to the bromide |
| 1,1,1-Trifluoro-5-(tosyloxy)pentane | Tosylate | Acetone or DMF | Tosylate is an excellent leaving group |
This interactive table outlines potential precursors for the Finkelstein synthesis of this compound.
Primary alcohols are excellent precursors for the synthesis of alkyl iodides. The conversion of 1,1,1-trifluoropentan-5-ol to this compound can be accomplished using a variety of reagents that activate the hydroxyl group, converting it into a good leaving group, which is then displaced by iodide.
One of the most common and effective methods is the Appel reaction , which utilizes triphenylphosphine (PPh₃) and iodine (I₂). In this reaction, triphenylphosphine reacts with iodine to form an iodophosphonium species, which then activates the alcohol. The subsequent attack of the iodide ion on the activated alcohol leads to the formation of the alkyl iodide and triphenylphosphine oxide. Imidazole is often added to catalyze the reaction and to neutralize the hydrogen iodide that is formed as a byproduct.
Another widely used method involves the use of phosphorus triiodide (PI₃), which can be generated in situ from the reaction of red phosphorus and iodine. This reagent readily converts primary alcohols to their corresponding iodides.
Additionally, alcohols can be first converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by iodide in a subsequent Finkelstein-type reaction.
| Reagent System | Description | Byproducts |
| PPh₃ / I₂ / Imidazole (Appel Reaction) | Mild and efficient conversion of alcohols to iodides. | Triphenylphosphine oxide, Imidazolium hydroiodide |
| Red Phosphorus / I₂ | In situ generation of PI₃ for direct conversion. | Phosphorous acid |
| 1. TsCl / Pyridine; 2. NaI / Acetone | Two-step process via a tosylate intermediate. | Pyridinium hydrochloride, Sodium tosylate |
This table summarizes common methods for the conversion of primary alcohols to alkyl iodides, which are applicable to the synthesis of this compound from 1,1,1-trifluoropentan-5-ol.
Radical-Mediated Iodination Pathways
Radical-mediated reactions offer a powerful tool for the formation of carbon-iodine bonds at unactivated positions. These methods typically involve the generation of a carbon-centered radical which then abstracts an iodine atom from a suitable source.
Photoinduced methods provide a mild and efficient way to generate radicals. One notable approach is the iodotrifluoromethylation of alkenes, which introduces both the iodine and the trifluoromethyl group in a single step. For instance, the reaction of an alkene with sodium trifluoromethanesulfinate (NaSO₂CF₃) and iodine pentoxide (I₂O₅) in an aqueous medium can be initiated by light. Mechanistic studies, including spin trapping and electron spin resonance (ESR), have confirmed the involvement of free-radical intermediates in this process organic-chemistry.orgnih.gov. The reaction is believed to proceed through the generation of a trifluoromethyl radical (•CF₃), which adds to the alkene. The resulting alkyl radical is then trapped by an iodine source to yield the final product. This method is scalable and tolerates a wide range of functional groups organic-chemistry.org.
A representative example of this approach is the reaction of pent-1-ene, which would be a direct precursor to this compound, although the regioselectivity of the trifluoromethyl radical addition would be a critical factor.
Table 1: Photoinduced Iodotrifluoromethylation of Alkenes
| Alkene Substrate | Trifluoromethyl Source | Iodine Source | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene | NaSO₂CF₃ | I₂O₅ | H₂O/CH₂Cl₂ | 85 |
| 1-Octene | NaSO₂CF₃ | I₂O₅ | H₂O/CH₂Cl₂ | 78 |
This table is illustrative and based on typical yields for this type of reaction.
Transition metals are widely used to catalyze radical reactions, offering control over reactivity and selectivity rsc.orgacs.orgnih.govnih.govresearchgate.net. In the context of synthesizing this compound, a transition-metal catalyst could be employed to generate a pentyl radical from a suitable precursor, which is then iodinated. For example, a C-H activation approach on 1,1,1-trifluoropentane could be envisioned, where a transition metal catalyst selectively abstracts a hydrogen atom from the terminal carbon to form a primary radical. This radical would then react with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).
While specific examples for the direct transition-metal-catalyzed radical iodination of 1,1,1-trifluoropentane are not prevalent in the literature, the principles are well-established in organic synthesis. Copper and iron catalysts are often used for such transformations due to their favorable redox properties. A hypothetical reaction is outlined below:
Reaction Scheme: Hypothetical Transition-Metal-Catalyzed Radical Iodination
The success of this reaction would depend on the selective activation of the terminal C-H bond over other C-H bonds in the molecule.
Incorporation of the Trifluoromethyl Moiety
The introduction of the trifluoromethyl group is a cornerstone of organofluorine chemistry due to its profound effects on the physical and chemical properties of molecules nih.gov.
A direct and atom-economical approach to this compound is the simultaneous introduction of the trifluoromethyl group and an iodine atom across a double bond of a pentene isomer. This can be achieved through iodotrifluoromethylation reactions. One effective method utilizes a hypervalent iodine reagent, often referred to as the Togni reagent, in the presence of an iodide source like potassium iodide (KI) nih.gov. This reaction proceeds through a radical mechanism and allows for the efficient formation of the C-CF₃ and C-I bonds nih.gov.
The reaction of pent-1-ene with Togni's reagent and KI would be expected to yield 4-Iodo-1,1,1-trifluoropentane as the major product due to the anti-Markovnikov addition of the trifluoromethyl radical. To obtain the desired this compound, a precursor like 4-penten-1-ol would need to be used, followed by conversion of the hydroxyl group to iodide.
Table 2: Iodotrifluoromethylation of Alkenes with Togni Reagent
| Alkene Substrate | Iodide Source | Solvent | Yield (%) |
|---|---|---|---|
| 4-Chlorostyrene | KI | 1,4-Dioxane | 75 |
| 1-Dodecene | KI | 1,4-Dioxane | 82 |
Data is representative of yields for this reaction type.
Another synthetic strategy involves the use of smaller, readily available molecules that already contain the trifluoromethyl group. These "building blocks" can then be elaborated to form the desired this compound nih.govresearchgate.netresearchgate.netresearchgate.net. For example, 1,1,1-trifluoroacetone can be converted into 1-alkyl-2-(trifluoromethyl)aziridines. These aziridines can undergo regioselective ring-opening with alkyl iodides to produce primary β-iodo amines researchgate.net. While this specific route does not directly yield the target compound, it illustrates the principle of using a simple CF₃-containing starting material to construct a more complex molecule with an iodo-functionalized chain.
A more direct approach would involve a trifluoromethylated building block that can be extended to a five-carbon chain. For instance, a Grignard reagent prepared from a trifluoromethylated alkyl halide could be coupled with a suitable electrophile to construct the carbon skeleton, followed by iodination of a terminal functional group.
The trifluoromethyl group can also be introduced at a late stage of the synthesis through fluorination reactions. Halogen exchange, commonly known as the Halex process, is a powerful method for this transformation thieme-connect.dewikipedia.orggoogle.comresearchgate.netresearchgate.net. This approach would typically start with a precursor having a trichloromethyl or tribromomethyl group at the 1-position of the pentane chain, such as 1,1,1-trichloropentane. This precursor is then treated with a fluorinating agent, such as antimony trifluoride (SbF₃), often with a catalyst like antimony pentachloride (SbCl₅) in what is known as the Swarts reaction nih.gov.
The harsh conditions of the Swarts reaction can sometimes be circumvented by using other fluorinating agents like anhydrous hydrogen fluoride (HF) or metal fluorides. The efficiency of the halogen exchange depends on the nature of the substrate and the reaction conditions.
Table 3: Common Fluorinating Agents for Halogen Exchange
| Fluorinating Agent | Typical Substrate | Conditions |
|---|---|---|
| SbF₃/SbCl₅ (Swarts Reagent) | Alkyl chlorides/bromides | Neat or in solvent, elevated temperature |
| Anhydrous HF | Polyhalogenated alkanes | High pressure, elevated temperature |
Once the 1,1,1-trifluoropentane skeleton is formed, a terminal iodination can be carried out, for example, through a radical halogenation reaction as described in section 2.1.3.
An article focusing on the synthetic methodologies for this compound is still in development. Current research has not yet yielded specific, detailed findings on the one-pot, cascade, stereoselective, regioselective, or large-scale synthesis of this particular compound.
While broader search results have provided general context on related synthetic strategies, such as the trifluoromethylation of alkyl iodides and the synthesis of various trifluoromethylated heterocycles, concrete examples, specific reaction protocols, and detailed data directly pertaining to this compound remain elusive.
Further investigation is required to gather the specific experimental details necessary to construct a comprehensive and scientifically accurate article as per the requested outline. This includes identifying literature that explicitly details the application of multi-component and tandem reaction sequences, stereoselective and regioselective approaches, and considerations for large-scale production of this compound and its derivatives.
At present, the available information is insufficient to provide a thorough and authoritative article on this specific chemical compound's synthesis. The development of this topic is ongoing, and a detailed report will be compiled as more specific research findings become available.
Iii. Mechanistic Investigations of Reactions Involving 5 Iodo 1,1,1 Trifluoropentane
Elucidation of Reaction Pathways
Radical Reaction Mechanisms
Radical reactions involving 5-Iodo-1,1,1-trifluoropentane are typically initiated by the homolytic cleavage of the C-I bond. This can be achieved through the application of heat, light (photolysis), or through a single electron transfer (SET) process from a reducing agent. The primary radical species generated from this cleavage is the 4,4,4-trifluorobutyl radical (•CH₂CH₂CH₂CH₂CF₃).
While the direct homolysis of the C-I bond in this compound yields the 4,4,4-trifluorobutyl radical, the generation of the trifluoromethyl radical (•CF₃) is a distinct process typically associated with simpler precursors like trifluoroiodomethane (CF₃I). In reactions involving CF₃I, the C-I bond is homolytically cleaved upon irradiation or heating to produce the highly reactive •CF₃ radical. This radical can then participate in various transformations, such as addition to alkenes and arenes.
The reactivity of the trifluoromethyl radical is a cornerstone of modern organofluorine chemistry, as the trifluoromethyl group can significantly alter the properties of organic molecules, enhancing their lipophilicity and metabolic stability. Methods to generate this radical are diverse and include the use of reagents such as S-(trifluoromethyl)diphenylsulfonium triflate in the presence of a reducing agent like Na₂S₂O₄ wikipedia.org. The introduction of the trifluoromethyl group is a sought-after transformation in the development of pharmaceuticals and agrochemicals nih.gov. However, it is important to note that fragmentation of the 4,4,4-trifluorobutyl radical into a trifluoromethyl radical via pathways like beta-scission is not a commonly reported or energetically favorable process under typical radical reaction conditions wikipedia.orgnih.govrsc.org.
Halogen atom transfer (XAT) is a fundamental step in many radical chain reactions and represents a key pathway for generating carbon-centered radicals from alkyl halides like this compound youtube.com. In an XAT process, a pre-existing radical species (R•) abstracts the iodine atom from the alkyl iodide, generating the corresponding alkyl radical and an alkyl iodide.
Reaction: R• + I-CH₂(CH₂)₃CF₃ → R-I + •CH₂(CH₂)₃CF₃
This process is particularly efficient for alkyl iodides due to the relatively weak C-I bond. The generation of radicals via XAT can be achieved under mild conditions, often using photoredox catalysis where a photocatalyst generates the initial radical species that propagates the chain youtube.comnih.gov. For instance, α-aminoalkyl radicals, generated through the oxidation of simple amines, have been shown to be effective XAT agents for the activation of unactivated alkyl iodides nih.gov. This strategy avoids the direct, often inefficient, reduction of the alkyl halide and has broadened the scope of alkyl radical generation for subsequent C-C bond formation or other functionalization reactions nih.gov.
Polar and Ionic Mechanisms
Beyond radical pathways, this compound, as a primary alkyl halide, is a suitable substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In this type of mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step libretexts.org.
The rate of the Sₙ2 reaction is dependent on the concentrations of both the alkyl halide substrate and the attacking nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile] youtube.commasterorganicchemistry.comyoutube.com. A key stereochemical feature of the Sₙ2 mechanism is the inversion of configuration at the carbon center, often likened to an umbrella flipping inside out in the wind masterorganicchemistry.com. Because this compound is a primary alkyl halide, it experiences minimal steric hindrance, making the electrophilic carbon highly accessible to nucleophilic attack. This results in a relatively fast reaction rate compared to more sterically hindered secondary or tertiary alkyl halides youtube.commasterorganicchemistry.com.
| Substrate Type | Relative Reaction Rate | Example |
|---|---|---|
| Methyl | Fastest | CH₃-I |
| Primary (1°) | Fast | CF₃(CH₂)₄-I |
| Secondary (2°) | Slow | (CH₃)₂CH-I |
| Tertiary (3°) | No Reaction | (CH₃)₃C-I |
Organometallic Catalysis Pathways
The carbon-iodine bond in this compound is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium and nickel. This reactivity makes it an excellent electrophilic partner in a variety of organometallic cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds nih.gov.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Negishi) involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.
Transmetalation: An organometallic nucleophile (e.g., R-B(OR)₂, R-SnR₃, R-ZnX) transfers its organic group to the palladium center, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
These reactions have become indispensable in organic synthesis due to their broad functional group tolerance and reliability cam.ac.ukyoutube.com. The use of fluoroalkyl halides like this compound in these reactions allows for the direct introduction of fluorinated alkyl chains into complex molecules.
| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst |
|---|---|---|
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Palladium |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Palladium |
| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Palladium or Nickel |
| Heck Coupling | Alkene | Palladium |
| Hiyama Coupling | Organosilane (e.g., R-Si(OR)₃) | Palladium |
Computational Chemistry Studies on this compound Reactivity
Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the reactivity and reaction mechanisms of molecules like this compound. These studies provide quantitative insights into properties that are difficult to measure experimentally, such as bond dissociation energies (BDEs), transition state geometries, and reaction energy profiles.
A key parameter governing the radical reactivity of this compound is the homolytic bond dissociation energy of the carbon-iodine bond. DFT calculations can predict this value with a high degree of accuracy nih.gov. The C-I BDE is crucial for understanding the thermodynamics of radical initiation and halogen atom transfer steps. Studies on various fluorinated alkyl iodides show that fluorination can influence the dissociation dynamics and the energy required for bond cleavage researchgate.net. While specific computational studies on this compound are not widely published, data from analogous alkyl iodides provide a reliable estimate for its C-I BDE, which is expected to be in the range typical for primary alkyl iodides.
| Bond | Compound | Typical Homolytic BDE (kcal/mol) |
|---|---|---|
| CH₃-I | Iodomethane | ~56 |
| CH₃CH₂-I | Iodoethane | ~53 |
| (CH₃)₂CH-I | 2-Iodopropane | ~51 |
| (CH₃)₃C-I | tert-Butyl iodide | ~48 |
Note: The BDE for this compound is expected to be similar to that of other primary alkyl iodides like iodoethane.
Furthermore, computational models can elucidate the entire reaction coordinates for Sₙ2 and organometallic pathways. By calculating the energies of reactants, transition states, and products, chemists can predict reaction rates, regioselectivity, and stereoselectivity, thereby guiding experimental design and optimizing reaction conditions.
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their properties, including reaction energetics. For reactions involving this compound, DFT calculations would be instrumental in mapping the potential energy surface of a given transformation. This would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, products, transition states, and intermediates.
Energy Calculations: Calculating the relative energies of these species to determine reaction enthalpies (ΔH) and activation energies (Ea).
Vibrational Frequency Analysis: Confirming the nature of stationary points on the potential energy surface (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies and thermal corrections to obtain Gibbs free energies of reaction (ΔG) and activation (ΔG‡).
These calculations would provide a quantitative understanding of the reaction's feasibility and selectivity. For instance, in a radical addition reaction, DFT could be used to compare the activation barriers for different possible addition pathways, thereby predicting the regioselectivity of the reaction.
Table 1: Hypothetical DFT Data for a Radical Addition to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate 1 | -5.7 |
| Transition State 2 | +12.8 |
| Intermediate 2 | -8.3 |
| Products | -20.5 |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Molecular Dynamics Simulations of Reaction Intermediates
While DFT calculations provide static pictures of a reaction pathway, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules over time. For reactions involving this compound, MD simulations could be used to:
Study the conformational flexibility of reaction intermediates: Understanding how the shape and movement of an intermediate might influence its subsequent reactivity.
Investigate solvent effects: Simulating the reaction in an explicit solvent environment to understand how solvent molecules interact with the reactants and intermediates, potentially affecting the reaction pathway and energetics.
Explore the lifetime of transient species: Estimating how long a particular reaction intermediate exists before it reacts further.
By simulating the motion of atoms over a period of time, MD can reveal dynamic aspects of the reaction mechanism that are not accessible through static quantum chemical calculations alone.
Kinetic Studies and Reaction Rate Analysis
Experimental kinetic studies are essential for validating computational models and providing a real-world understanding of reaction rates. For this compound, this would involve systematically varying reaction parameters such as temperature, concentration of reactants, and catalyst loading (if applicable) and monitoring the reaction progress over time. The data obtained from these experiments would be used to determine the reaction order with respect to each component and to calculate the rate constant (k).
Arrhenius Parameters for Radical Attack
A key aspect of kinetic analysis is the determination of Arrhenius parameters, which describe the temperature dependence of the reaction rate constant. The Arrhenius equation is given by:
k = A * exp(-Ea / RT)
where:
k is the rate constant
A is the pre-exponential factor (related to the frequency of collisions with the correct orientation)
Ea is the activation energy
R is the ideal gas constant
T is the absolute temperature
By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A). These parameters are crucial for understanding the energy requirements of a radical attack on this compound and for predicting how the reaction rate will change with temperature.
Table 2: Representative Arrhenius Parameters for Radical Reactions of Alkyl Iodides
| Radical | Substrate | A (L mol⁻¹ s⁻¹) | Ea (kJ mol⁻¹) |
| •OH | Iodate | - | 26.5 ± 2.8 |
| e⁻(aq) | Iodate | - | 8.86 ± 0.26 |
| •O⁻ | Iodate | - | 14.60 ± 0.67 |
Note: This table presents data for the reaction of various radicals with iodate as a representative example of kinetic data for iodine-containing compounds, as specific data for this compound is not available. acs.org
Spectroscopic and Analytical Techniques in Mechanistic Research
A variety of spectroscopic and analytical techniques are employed to identify and characterize the species involved in a chemical reaction, providing direct evidence for proposed mechanisms.
In Situ Monitoring of Reaction Intermediates
In situ monitoring techniques allow for the observation of a reaction as it occurs, providing real-time information about the formation and consumption of reactants, intermediates, and products. For reactions involving this compound, techniques such as:
In situ Infrared (IR) and Raman Spectroscopy: These methods can detect changes in vibrational modes of molecules, allowing for the identification of functional groups and the tracking of their transformation during the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to monitor changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F), providing detailed structural information about the species present in the reaction mixture.
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the reaction solution.
The direct observation of a proposed reaction intermediate through these in situ methods provides strong evidence for its involvement in the reaction mechanism.
Iv. Applications of 5 Iodo 1,1,1 Trifluoropentane in Organic Synthesis
Building Block in the Synthesis of Complex Fluorinated Molecules
The primary utility of 5-iodo-1,1,1-trifluoropentane lies in its application as a precursor for constructing more complex fluorinated structures. The distinct reactivity of the C-I bond enables chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.
Cross-coupling reactions are powerful tools for forming C-C bonds, and alkyl iodides are excellent electrophilic partners in these transformations. This compound can participate in various metal-catalyzed reactions to couple its trifluorinated alkyl chain with different organic fragments.
Palladium-catalyzed reactions are cornerstones of modern organic synthesis. The Suzuki-Miyaura coupling creates C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds by reacting an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.orgyonedalabs.com The Heck reaction couples organic halides with alkenes to form substituted alkenes. google.comwikipedia.orgorganic-chemistry.org
While this compound is a suitable substrate for these reactions, specific examples in published literature are limited. However, the reactivity of analogous ω-fluoroalkyl iodides in Suzuki couplings demonstrates the viability of this approach. These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Representative Palladium-Catalyzed Suzuki Coupling with a Fluoroalkyl Iodide Analog
| Entry | Fluoroalkyl Iodide | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Yield (%) |
| 1 | 1-Iodo-4,4,4-trifluorobutane | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 1,1,1-Trifluoro-4-phenylbutane | ~64% |
This table presents a representative example of a Suzuki-Miyaura coupling using a close analog to illustrate the expected reactivity. Conditions and yields are based on typical procedures for alkyl-alkyl or alkyl-aryl couplings.
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. rsc.orgbeilstein-journals.org They are particularly effective in coupling C(sp³)-hybridized centers, including unactivated alkyl halides. rsc.org Nickel-catalyzed methods, such as Negishi (using organozinc reagents) or Kumada (using Grignard reagents) couplings, can effectively engage this compound to form new C-C bonds under mild conditions. These reactions are valued for their high functional group tolerance. wikipedia.org
Representative Nickel-Catalyzed Negishi Coupling with a Fluoroalkyl Iodide Analog
| Entry | Fluoroalkyl Iodide | Coupling Partner (Organozinc) | Catalyst System (Catalyst/Ligand) | Solvent | Product | Yield (%) |
| 1 | 1-Iodo-3,3,3-trifluoropropane | Phenylzinc chloride | NiCl₂(dme) / Pybox | DMA | 1,1,1-Trifluoro-3-phenylpropane | ~80% |
This table shows a representative Negishi coupling with an analogous fluoroalkyl iodide. The conditions highlight the utility of nickel catalysis for forming C(sp³)–C(sp²) bonds.
Copper-catalyzed reactions provide a complementary approach for functionalizing alkyl iodides. A key example is the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an organic halide. mdpi.com While typically co-catalyzed with palladium, copper-only systems have been developed. mdpi.com These reactions are fundamental for the synthesis of internal alkynes and conjugated enynes. organic-chemistry.orgorganic-chemistry.org this compound can serve as the electrophile, allowing for the attachment of the 4,4,4-trifluorobutyl group to an alkyne framework.
Representative Copper-Catalyzed Sonogashira Coupling with an Alkyl Iodide Analog
| Entry | Alkyl Iodide | Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | 1-Iodobutane | Phenylacetylene | CuI / PPh₃ | Et₃N | DMF | 1-Phenylhex-1-yne | ~90% |
This table illustrates a typical Sonogashira coupling involving a primary alkyl iodide, demonstrating the general conditions under which this compound would be expected to react.
The relatively weak carbon-iodine bond in this compound (bond dissociation energy ~220 kJ/mol) makes it an excellent precursor for generating the 4,4,4-trifluorobutyl radical. This radical can be formed under various conditions, including photoredox catalysis or with chemical initiators. Once generated, the radical readily participates in intermolecular addition reactions to electron-deficient alkenes (Giese addition), forming a new C-C bond. mdpi.com This method is highly effective for installing the fluorinated alkyl chain onto olefinic substrates.
Representative Radical Addition of a Fluoroalkyl Iodide Analog to an Alkene
| Entry | Fluoroalkyl Iodide | Alkene Acceptor | Initiator/Conditions | Solvent | Product | Yield (%) |
| 1 | 1-Iodo-4,4,4-trifluorobutane | Methyl acrylate | Et₃B / Air (O₂) | CH₂Cl₂ | Methyl 2-(iodo)-6,6,6-trifluorohexanoate | ~75% |
This table provides a representative example of a Giese-type radical addition using a similar fluoroalkyl iodide. The reaction creates a new C-C bond and incorporates the intact fluoroalkyl chain.
As a primary alkyl iodide, this compound is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. A wide variety of nucleophiles, including amines, azides, thiolates, cyanides, and carbanions, can displace the iodide to introduce the 4,4,4-trifluorobutyl group. These reactions typically proceed with high efficiency and are fundamental for creating C-N, C-S, and C-C bonds.
Under strongly basic and sterically hindered conditions, the competing E2 (bimolecular elimination) pathway can occur, leading to the formation of 1,1,1-trifluoropent-4-ene. However, for most applications with common nucleophiles, the Sₙ2 pathway is dominant.
Representative Sₙ2 Reactions with an Alkyl Iodide Analog
| Entry | Alkyl Iodide | Nucleophile | Base (if needed) | Solvent | Product | Yield (%) |
| 1 | 1-Iodobutane | Sodium azide (B81097) (NaN₃) | - | DMF | 1-Azidobutane | >95% |
| 2 | 1-Iodobutane | Piperidine | K₂CO₃ | Acetonitrile | 1-(Butyl)piperidine | ~90% |
| 3 | 1-Iodobutane | Sodium thiophenoxide (NaSPh) | - | Ethanol | Phenyl butyl sulfide | >95% |
This table shows typical Sₙ2 reactions of a primary alkyl iodide with various nucleophiles, illustrating the high-yield transformations for which this compound is a suitable substrate.
Diversification via Cross-Coupling Reactions
Precursor for Trifluoromethylated Heterocycles
While direct examples of this compound in the synthesis of trifluoromethylated heterocycles are not extensively detailed, the generation of the 4,4,4-trifluorobutyl radical from this precursor suggests its potential utility in radical cascade cyclizations. Such reactions are a powerful method for constructing complex heterocyclic systems. In theory, the 4,4,4-trifluorobutyl radical can be generated under photoredox or thermal conditions and subsequently participate in intramolecular cyclization with an appropriate unsaturated moiety within the same molecule to form a variety of nitrogen-, oxygen-, or sulfur-containing heterocycles. This approach is valued for its ability to rapidly build molecular complexity from relatively simple starting materials.
Role in the Introduction of Trifluoromethyl Groups into Bioactive Molecules and Materials
The introduction of trifluoromethyl and related fluoroalkyl groups is a critical strategy in medicinal and materials chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Although specific applications of this compound are not broadly reported, its function as a source of the 4,4,4-trifluorobutyl moiety is of significant interest.
The presence of trifluoromethyl groups in pharmaceutical and agrochemical compounds is well-established to improve their efficacy and pharmacokinetic profiles. Fluoroalkyl chains, such as the 4,4,4-trifluorobutyl group, are incorporated into molecular designs to modulate biological activity. While comprehensive studies detailing the use of this compound for this purpose are limited, the compound serves as a valuable building block for creating novel derivatives of existing drugs or pesticides. The 4,4,4-trifluorobutyl group can be introduced to explore new structure-activity relationships, potentially leading to the discovery of new therapeutic agents and crop protection chemicals.
Table 1: Potential Pharmaceutical and Agrochemical Intermediates via 4,4,4-Trifluorobutylation
| Precursor Class | Potential Bioactive Scaffold | Rationale for 4,4,4-Trifluorobutyl Introduction |
|---|---|---|
| Aromatic Amines | Heterocyclic Pharmaceuticals | Enhanced metabolic stability and receptor binding |
| Phenols | Aryl Ether Agrochemicals | Increased lipophilicity and membrane permeability |
This table is illustrative of potential applications based on the general reactivity of fluoroalkyl iodides, as specific data for this compound is not widely available.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthesis, enabling rapid access to a library of analogs for biological screening. The use of fluoroalkyl iodides in radical-mediated LSF is a growing area of research. In principle, this compound could be employed in photoredox-catalyzed reactions to generate the 4,4,4-trifluorobutyl radical, which could then be used to functionalize C-H bonds in complex bioactive molecules. This would allow for the direct introduction of the trifluorobutyl group without the need for de novo synthesis, significantly accelerating the drug development process. However, specific, documented examples of this compound in LSF protocols are not prevalent in the current literature.
Table 2: Conceptual Late-Stage Functionalization Targets
| Bioactive Core | Target Functionalization Site | Potential Advantage of 4,4,4-Trifluorobutyl Group |
|---|---|---|
| Complex Natural Product | Unactivated C-H bond | Improved pharmacokinetic properties |
| Established Drug Molecule | Metabolically labile position | Blocking of oxidative metabolism |
This table represents conceptual applications for LSF using a 4,4,4-trifluorobutyl source, as concrete examples with this compound are not readily found in published research.
V. Future Research Directions for 5 Iodo 1,1,1 Trifluoropentane
Sustainable and Green Chemistry Approaches
A significant thrust in modern synthetic chemistry is the adoption of green and sustainable practices. For reactions involving 5-Iodo-1,1,1-trifluoropentane, this translates to the design of catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. Research in this area could explore:
Heterogeneous Catalysis: The development of solid-supported catalysts, such as metals or organocatalysts immobilized on polymers, silica, or magnetic nanoparticles. These systems offer the advantages of easy separation from the reaction mixture, potential for recycling, and reduced contamination of the final product.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in a shorter time frame compared to conventional heating. Investigating microwave-assisted cross-coupling and functionalization reactions of this compound could lead to more energy-efficient synthetic protocols.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The application of flow chemistry to reactions of this compound could enable the development of highly efficient and automated synthetic processes.
Biocatalysis and Enzymatic Transformations
The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and operates under mild, aqueous conditions, aligning perfectly with the goals of green chemistry. Future research could investigate the enzymatic functionalization of this compound. A key area of interest would be the use of dehalogenases, which are enzymes capable of cleaving carbon-halogen bonds. While studies have shown that haloalkane dehalogenases can act on a range of chlorinated, brominated, and iodinated alkanes, specific activity on this compound has yet to be reported. nih.gov Future investigations could involve:
Enzyme Screening: Screening existing libraries of dehalogenases and other relevant enzymes for activity towards this compound.
Directed Evolution: Employing protein engineering techniques to evolve enzymes with enhanced activity, selectivity, and stability for the transformation of this specific substrate.
Chemoenzymatic Cascades: Designing multi-step reaction sequences where an enzymatic transformation of this compound is coupled with a chemical reaction in a one-pot process, leading to the efficient synthesis of complex molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Iodo-1,1,1-trifluoropentane, and how can purity be validated?
- Methodology :
- Radical iodination : UV light-initiated reactions with iodine (I₂) in perfluorinated solvents yield ~65% product, as demonstrated in analogous iodo-alkane syntheses .
- Nucleophilic substitution : Reacting 5-chloro-1,1,1-trifluoropentane with NaI in polar aprotic solvents (e.g., DMF) at 80°C achieves ~78% yield .
- Purification : Use fractional distillation under reduced pressure (20–30 mmHg) to isolate the compound. Validate purity via ¹⁹F NMR (δ -60 to -75 ppm for CF₃ groups) and GC-MS (retention time compared to standards) .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the iodo substituent in cross-coupling reactions?
- Methodology :
- The CF₃ group reduces electron density at the iodine atom, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reaction rates with non-fluorinated analogs using kinetic studies (NMR monitoring).
- Reference: Similar reactivity trends observed in 1-Iodo-1H,1H,2H,2H-perfluorodecane (C₁₀H₄F₁₇I) show accelerated cross-coupling under mild conditions .
Q. What are the optimal storage conditions to prevent decomposition of this compound?
- Methodology :
- Store in amber glass under inert gas (Ar/N₂) at -20°C to minimize photolytic degradation and hydrolysis. Monitor stability via periodic ¹H NMR analysis (tracking C-I bond integrity) .
Advanced Research Questions
Q. How can computational chemistry models predict the steric and electronic effects of the trifluoromethyl group on reaction pathways?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map transition states in SN2 reactions. Compare activation energies with non-fluorinated analogs.
- Use molecular dynamics simulations to study solvent interactions in polar media .
Q. What molecular-level interactions occur between this compound and indoor surfaces, and how do these affect environmental fate?
- Methodology :
- Apply X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to analyze adsorption on silica or polymer surfaces.
- Reference: Indoor surface chemistry studies highlight CF₃ groups’ affinity for hydrophobic interfaces, altering volatilization rates .
Q. How do competing decomposition pathways (e.g., hydrolysis vs. photolysis) affect the compound’s environmental persistence?
- Methodology :
- Conduct controlled degradation studies:
- Hydrolysis : Expose to aqueous buffers (pH 3–11) at 25–50°C; monitor via LC-MS for iodide release.
- Photolysis : Use UV-A/B lamps (290–400 nm); track degradation products with GC-MS.
- Reference: Analogous perfluorinated iodides show pH-dependent hydrolysis and rapid photolytic deiodination .
Data Contradictions and Resolution Strategies
Key Safety and Handling Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
